2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDNITWWYBIYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660452 | |
| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933690-44-9 | |
| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 2-Azabicyclo[2.2.1]heptane with Acetic Acid Derivatives
A common preparative method involves the nucleophilic substitution reaction between 2-azabicyclo[2.2.1]heptane and chloroacetic acid under basic conditions. Typically, the reaction is conducted in an organic solvent such as dichloromethane or ethanol, with sodium hydroxide or another base facilitating the substitution to yield the target acetic acid derivative. This method is straightforward and scalable for industrial production, often employing continuous flow reactors to optimize yield and purity.
| Step | Reagents/Conditions | Solvent | Notes |
|---|---|---|---|
| Nucleophilic substitution | 2-azabicyclo[2.2.1]heptane + chloroacetic acid + NaOH | Dichloromethane or Ethanol | Base-mediated substitution reaction |
| Purification | Recrystallization or chromatography | — | Ensures high purity product |
This approach is widely used due to its operational simplicity and relatively high yield.
Multistep Stereoselective Synthesis from Cyclopentadiene Derivatives
A more elaborate synthetic route involves the construction of the bicyclic amine framework with the acetic acid moiety via stereoselective transformations starting from cyclopentadiene:
- Step 1: A Diels-Alder reaction between cyclopenta-1,3-diene and ethyl oxoacetate in the presence of ammonium chloride produces a mixture of stereoisomeric bicyclic intermediates.
- Step 2: Protection of amine groups using Boc (tert-butyloxycarbonyl) groups allows for chromatographic separation of exo- and endo-isomers.
- Step 3: Subsequent hydrogenation, saponification, and conversion of amide to nitrile groups afford key intermediates.
- Step 4: Final Boc-deprotection with p-toluenesulfonic acid yields the desired 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid derivatives.
This multistep route allows for precise control over stereochemistry and the introduction of functional groups, which is critical for pharmaceutical applications.
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Diels-Alder cycloaddition | Cyclopentadiene + ethyl oxoacetate + NH4Cl | Mixture of stereoisomers (3a–d) |
| 2 | Boc protection | Boc2O, column chromatography | Separation of exo/endo isomers |
| 3 | Hydrogenation, saponification, amide-nitrile conversion | H2/Pd-C, base, reagents for amide to nitrile | Intermediates 5–8a,b and 5–8c,d |
| 4 | Boc deprotection | p-Toluenesulfonic acid | Final carbonitrile compounds 9a,b and 9c,d |
This method is supported by detailed synthetic studies and is suitable for generating stereochemically defined products.
Oxidation and Functional Group Manipulation
The bicyclic amine can be further functionalized through oxidation reactions to introduce hydroxyl groups or other oxygenated functionalities, which can be important for modifying biological activity:
- Oxidation can be performed using potassium permanganate or osmium tetroxide in hydro-organic solvents (e.g., water-tert-butanol or water-acetone mixtures).
- Protective groups such as esters or acetals are introduced under acidic conditions (e.g., acetic acid with p-toluenesulfonic acid) to protect hydroxyl groups during subsequent reactions.
- Hydrogenolysis using palladium on carbon in alcohol solvents at mild temperatures (0–50 °C) is employed to remove protective groups or reduce intermediates.
- Reduction of nitrile or other groups can be achieved with borohydride reagents (e.g., sodium borohydride).
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Oxidation | KMnO4 or OsO4 with N-methylmorpholine oxide or K3Fe(CN)6 | Introduce hydroxyl groups |
| Protection | Acetic acid + p-toluenesulfonic acid, or aldehydes/ketones + acid | Protect hydroxyl groups |
| Hydrogenolysis | H2, Pd/C in MeOH or EtOH, 0–50 °C | Remove protective groups |
| Reduction | NaBH4 or KBH4 in ether | Reduce nitriles or other groups |
These transformations are essential for fine-tuning the chemical properties of the bicyclic scaffold and preparing derivatives for biological evaluation.
Recent Advances: Palladium-Catalyzed Aminoacyloxylation
A novel synthetic approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to directly construct oxygenated 2-azabicyclo[2.2.1]heptane derivatives. This method provides an efficient route to oxygenated analogs with potential for further functionalization.
- The reaction proceeds under mild conditions with a broad substrate scope.
- It allows rapid access to functionalized bicyclic amines that can be converted into acetic acid derivatives.
This catalytic method represents a modern, versatile tool for synthesizing complex bicyclic amines with oxygen functionalities, expanding the chemical space accessible for this compound analogs.
Summary Table of Key Preparation Methods
| Method Type | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 2-azabicyclo[2.2.1]heptane + chloroacetic acid | NaOH, dichloromethane or ethanol, reflux or room temp | Simple, scalable, industrially viable | Limited stereochemical control |
| Multistep stereoselective synthesis | Cyclopentadiene, ethyl oxoacetate, NH4Cl | Boc protection, hydrogenation, saponification, Boc deprotection | High stereochemical control, versatile | Multi-step, time-consuming |
| Oxidation & functionalization | Bicyclic amine derivatives | KMnO4, OsO4, Pd/C hydrogenolysis, borohydrides | Enables diverse functional groups | Requires careful protection steps |
| Palladium-catalyzed aminoacyloxylation | Cyclopentenes | Pd catalyst, aminoacyloxylation reagents | Efficient, broad substrate scope | Specialized catalyst and conditions |
Research Findings and Notes
- The stereochemistry of the bicyclic amine is crucial for biological activity; hence, methods that allow separation or selective synthesis of exo- and endo-isomers are preferred.
- Protective group strategies are vital to prevent side reactions during oxidation or reduction steps.
- Continuous flow and automated reactors improve reproducibility and scale-up potential for industrial synthesis.
- Recent palladium-catalyzed methods offer streamlined access to oxygenated derivatives, expanding functional diversity.
- NMR and other spectroscopic techniques are essential for confirming regio- and stereochemistry of intermediates and final products.
This comprehensive analysis of the preparation methods for This compound integrates classical synthetic routes, modern catalytic methodologies, and detailed reaction condition optimizations, providing a valuable resource for researchers and industrial chemists engaged in the synthesis of this important bicyclic amine derivative.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with different functional groups replacing the acetic acid moiety.
Scientific Research Applications
2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with neurotransmitter receptors in the brain, modulating their function and influencing neurological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid with structurally related bicyclic and monocyclic derivatives, highlighting key differences in structure, properties, and applications.
Key Structural and Functional Differences
Ring System Flexibility
- The target compound’s bicyclo[2.2.1]heptane imposes rigidity, whereas pyrrolidine (CAS 37386-15-5) and piperidine (CAS 218772-96-4) derivatives are more flexible, impacting binding affinity and metabolic stability .
- Replacement of the nitrogen bridge with oxygen (e.g., 2-{7-oxabicyclo[2.2.1]heptan-2-yl}acetic acid) reduces basicity but enhances oxidative stability .
Functional Group Modifications
- The thiazole-carboxylic acid derivative (CAS 1342385-09-4) introduces aromaticity and sulfur, broadening interactions with hydrophobic pockets in enzymes .
- Fluorinated analogs (e.g., 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl) improve membrane permeability and bioavailability .
Synthetic Accessibility
- The target compound is synthesized via [2+2] cycloadditions or thermal ring-closing reactions, comparable to methods for 2-azabicyclo[2.2.0]hexanes .
- Thiazole derivatives require additional steps for heterocycle formation, increasing cost (e.g., 2-{2-azabicyclo[...]}-1,3-thiazole-5-carboxylic acid at 735.00 €/50mg) .
Biological Activity The acetic acid group in the target compound mimics carboxylate motifs in amino acids, enabling mimicry of peptide substrates . In contrast, esterified derivatives (e.g., benzyl 5-hydroxy-2-azabicyclo[...]carboxylate) act as prodrugs, improving oral absorption .
Price and Availability
Q & A
What are the key considerations for designing a synthesis route for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid?
Level: Advanced
Answer:
Synthesis design should prioritize stereochemical control and regioselectivity due to the bicyclic scaffold’s rigidity. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, as demonstrated by ICReDD’s methodology for optimizing reaction conditions . Structural analogs like ethyl esters of bicycloheptane derivatives (e.g., CAS 780789-84-6) suggest esterification or hydrolysis steps may be viable for introducing the acetic acid moiety . Experimental validation should include monitoring by HPLC (≥97% purity thresholds, as in ) and spectroscopic characterization (e.g., NMR, IR) .
How can researchers resolve contradictions in spectroscopic data for this compound?
Level: Advanced
Answer:
Contradictions often arise from impurities or stereoisomerism. Cross-validate data using:
- High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₉H₁₃NO₂ for the core structure).
- 2D-NMR (COSY, HSQC) to assign stereochemistry, leveraging known bicycloheptane NMR shifts from analogs like 5-(2-Azabicyclo[2.2.1]heptan-2-yl)furan-2-carbaldehyde (CAS 933720-84-4) .
- Reference databases (e.g., NIST Chemistry WebBook) for IR and mass spectral comparisons . Discrepancies may require recrystallization or advanced purification (e.g., preparative HPLC) .
What experimental design strategies optimize yield in derivatization reactions of this compound?
Level: Advanced
Answer:
Use Design of Experiments (DoE) to minimize trial-and-error:
- Central Composite Design (CCD) for reaction parameters (temperature, catalyst loading, solvent polarity).
- Response Surface Methodology (RSM) to model interactions between variables, as applied in chemical technology optimization .
For example, esterification of the acetic acid group could be optimized using anhydrous conditions (e.g., ethyl ester derivatives in ) . Validate results via LC-MS and statistical analysis (e.g., ANOVA).
How can computational methods predict the compound’s reactivity in novel reactions?
Level: Advanced
Answer:
- Density Functional Theory (DFT) calculates transition states and activation energies for proposed mechanisms (e.g., nucleophilic substitution at the azabicyclo nitrogen).
- Molecular docking predicts bioactivity by simulating interactions with biological targets, informed by pharmacophore models from related bicyclic structures (e.g., penicillin derivatives in ) .
- Machine learning (e.g., ICReDD’s data-driven approaches) identifies optimal catalysts or solvents .
What are best practices for characterizing the compound’s purity and stability?
Level: Basic
Answer:
- Chromatography: Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times to standards (e.g., high-purity hydrochloride salts in ) .
- Thermal analysis: Differential Scanning Calorimetry (DSC) detects melting points and decomposition temperatures (reference NIST data for analogous carboxylic acids) .
- Stability studies: Accelerated degradation under varied pH/temperature conditions, analyzed via LC-MS to identify breakdown products .
How can researchers validate bioactivity hypotheses for this compound?
Level: Advanced
Answer:
- In vitro assays: Screen against enzyme targets (e.g., proteases or kinases) using bicycloheptane-based inhibitors as templates .
- Metabolic stability: Use hepatic microsome models to assess cytochrome P450 interactions, guided by structural analogs like diethylamino-phenyl-acetic acid (PubChem CID 137965882) .
- Toxicity profiling: Apply zebrafish embryo or cell viability assays, referencing safety protocols in .
What are the challenges in scaling up synthesis from lab to pilot plant?
Level: Advanced
Answer:
- Reactor design: Ensure mixing efficiency for heterogeneous reactions (e.g., esterifications) using scaled-down simulations (CRDC subclass RDF2050108) .
- Purification: Transition from column chromatography to continuous distillation or membrane filtration (CRDC subclass RDF2050104) .
- Process control: Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes (e.g., pH, temperature) .
How to address discrepancies in reported CAS registry data for derivatives?
Level: Basic
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
